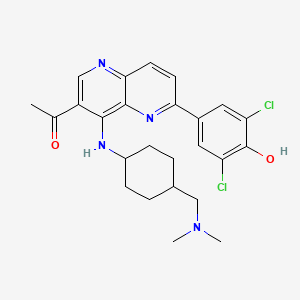
PC170942 Sodium
Übersicht
Beschreibung
PC170942 Sodium is a water-soluble bacterial cytokinesis inhibitor that acts by inhibiting FtsZ . It is used for scientific research .
Molecular Structure Analysis
The chemical formula of PC170942 Sodium is C24H23ClNNaO2S . The exact mass is not specified, but the molecular weight is 447.950 .
Chemical Reactions Analysis
PC170942 Sodium is a potent FtsZ protein inhibitor . FtsZ is a protein involved in bacterial cell division, and inhibiting it can prevent the bacteria from dividing .
Physical And Chemical Properties Analysis
The molecular weight of PC170942 Sodium is 447.950 . The chemical formula is C24H23ClNNaO2S . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Autoimmune Diseases and Sodium Intake : Research has shown that increased sodium intake, such as from sodium chloride, can influence autoimmune diseases. Higher salt concentrations can boost the induction of TH17 cells, which are implicated in autoimmune conditions like multiple sclerosis (Kleinewietfeld et al., 2013). Similarly, sodium chloride has been found to aggravate arthritis through the polarization of Th17 cells (Jung et al., 2018).
Sodium-Ion Batteries : Sodium is crucial in the development of sodium-ion batteries. These batteries are considered for applications like load leveling and electric vehicles due to their high energy and the abundance of sodium resources (Delmas, 2018).
Solar Energy Storage : Sodium compounds, such as sodium nitrate, are used in solar energy applications, particularly in thermal energy storage. They are effective as phase change materials (PCMs) for storing solar energy (Xiao et al., 2015).
Molecular Studies and Sodium Channels : Sodium channels are molecular targets for various drugs, including local anesthetics. Studies on sodium channels have provided insights into their role in the initiation of action potentials in electrically excitable cells (Ragsdale et al., 1994).
Dietary Sodium and Immune System Modulation : Dietary sodium intake has been shown to affect the frequency and function of Th17 and regulatory T cells, impacting conditions like rheumatoid arthritis and systemic lupus erythematosus (Scrivo et al., 2017).
Material Science and Sodium Compounds : Sodium compounds are integral in material science, including the development of new materials for battery applications. Sodium salts have been designed for use in liquid nonaqueous sodium electrolytes (Plewa-Marczewska et al., 2014).
Eigenschaften
IUPAC Name |
3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2S/c1-18-10-11-23(25)20(14-18)17-26(13-12-24(27)28)16-19-6-5-9-22(15-19)29-21-7-3-2-4-8-21/h2-11,14-15H,12-13,16-17H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYXBEHZYXAINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CN(CCC(=O)O)CC2=CC(=CC=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PC170942 Sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



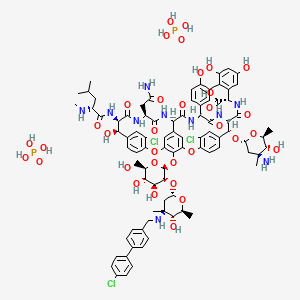
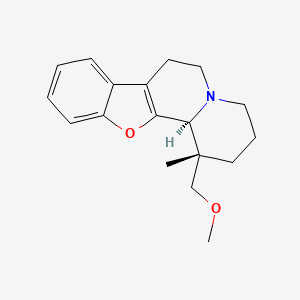
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)
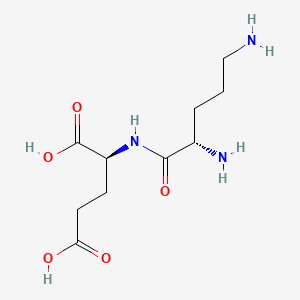
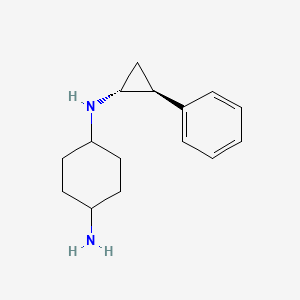
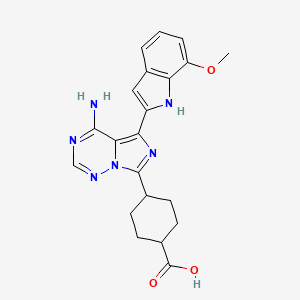

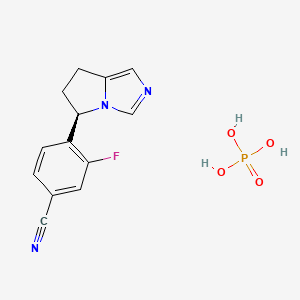
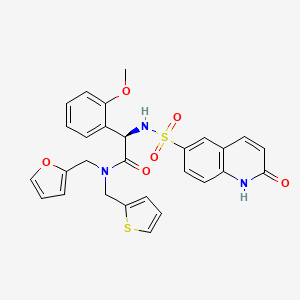
![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)
![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)
